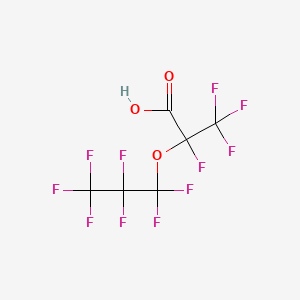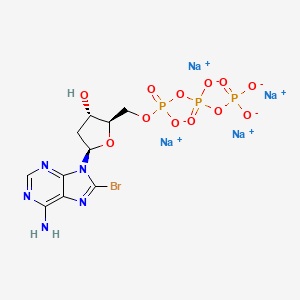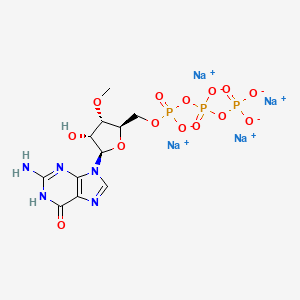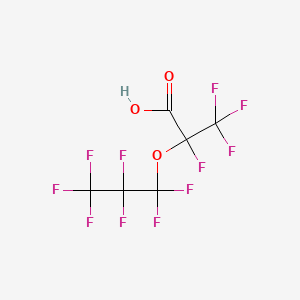
2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propanoic acid
描述
2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propanoic acid is a perfluorinated compound widely recognized for its use as an alternative to perfluorooctanoic acid in the fluoropolymer industry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoic acid typically involves the reaction of hexafluoropropylene oxide with a suitable nucleophile. The process begins with the formation of hexafluoropropylene oxide dimer acid fluoride, which is then hydrolyzed to yield the desired acid .
Industrial Production Methods: In industrial settings, the production of this compound involves the reaction of hexafluoropropylene oxide with water under controlled conditions to form the dimer acid fluoride. This intermediate is subsequently hydrolyzed to produce this compound. The process is optimized to ensure high yield and purity, with careful control of reaction parameters such as temperature and pressure .
化学反应分析
Types of Reactions: 2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propanoic acid primarily undergoes substitution reactions due to the presence of highly electronegative fluorine atoms. These reactions often involve nucleophiles that can replace the fluorine atoms under specific conditions.
Common Reagents and Conditions: Typical reagents used in these reactions include strong bases or nucleophiles such as hydroxide ions or amines. The reactions are usually conducted in polar solvents at elevated temperatures to facilitate the substitution process.
Major Products: The major products formed from these reactions depend on the nature of the nucleophile used. For instance, reaction with hydroxide ions can lead to the formation of corresponding alcohols, while reaction with amines can produce amides .
科学研究应用
2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propanoic acid has several applications across various fields:
Chemistry: It is used as a surfactant in the synthesis of fluoropolymers, aiding in the polymerization process by reducing surface tension.
Biology: Research is ongoing to understand its bioaccumulation and potential toxicological effects on living organisms.
Medicine: While not directly used in medical treatments, its stability and resistance to degradation make it a subject of study for developing durable medical materials.
Industry: It is employed in the manufacture of non-stick coatings, textiles, and other materials requiring high chemical resistance
作用机制
The effects of 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoic acid are primarily due to its strong electron-withdrawing fluorine atoms, which influence its reactivity and interactions with other molecules. The compound can disrupt biological processes by interacting with proteins and enzymes, potentially leading to adverse health effects. The exact molecular targets and pathways are still under investigation, with studies focusing on its impact on cellular functions and metabolic pathways .
相似化合物的比较
- Perfluorooctanoic acid
- Perfluorooctanesulfonic acid
- Hexafluoropropylene oxide dimer acid fluoride
Comparison: Compared to perfluorooctanoic acid and perfluorooctanesulfonic acid, 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoic acid is considered a safer alternative due to its lower bioaccumulation potential. it still poses environmental and health risks due to its persistence and resistance to degradation. Its unique structure, with multiple fluorine atoms, provides high stability and chemical resistance, making it valuable in industrial applications but also challenging in terms of environmental impact .
属性
IUPAC Name |
2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HF11O3/c7-2(1(18)19,4(10,11)12)20-6(16,17)3(8,9)5(13,14)15/h(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSEBNABAWMZWIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3F7OCF(CF3)COOH, C6HF11O3 | |
| Record name | Hexafluoropropylene oxide dimer acid | |
| Source | NORMAN Suspect List Exchange | |
| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70880215 | |
| Record name | Perfluoro-2-methyl-3-oxahexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70880215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Propanoic acid, 2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Vapor Pressure |
-1.49 ± 0.01 [log Psd at 298.15 K (Pa)] | |
| Record name | GenX | |
| Source | Suuberg Lab, School of Engineering, Brown University | |
| URL | https://doi.org/10.1021/acs.jced.9b00922 | |
| Description | The Suuberg Lab at Brown University is focused on developing modeling tools for examining vapor intrusion, on the thermodynamics of mixtures of high molecular weight organic compounds and on fire safety. | |
CAS No. |
13252-13-6 | |
| Record name | 2,3,3,3-Tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13252-13-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | GenX | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013252136 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanoic acid, 2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Perfluoro-2-methyl-3-oxahexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70880215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.928 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Perfluoro(2-propoxypropionic) acid, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R8C5T5N5HN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(2Z)-2-[[3-(2-carboxyethyl)-5-[(Z)-(3-ethylidene-4-methyl-5-oxopyrrolidin-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid](/img/structure/B10855977.png)




![Ethyl 2-[[4-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,4-diazepane-1-carbonyl]amino]benzoate](/img/structure/B10856011.png)


![1-[3-[Bis(2-hydroxydodecyl)amino]propyl-[4-[3-[bis(2-hydroxydodecyl)amino]propyl-(2-hydroxydodecyl)amino]butyl]amino]dodecan-2-ol](/img/structure/B10856022.png)
![5,6-dichloro-3-[(3E)-3-methoxyiminoindol-2-yl]-1H-indol-2-ol](/img/structure/B10856025.png)



![5-(Benzylamino)pyrimido[4,5-c]quinoline-8-carboxylic acid](/img/structure/B10856055.png)
